
Icopezil maleate
説明
当初は認知障害、特にアルツハイマー病の治療のために研究されました . この化合物の分子式はC27H29N3O6で、モノアイソトピック質量は491.205627 Daです .
2. 製法
合成ルートと反応条件: イコペジルマレアートの合成には、いくつかの重要なステップが含まれます。
フリーデル・クラフツ縮合: 6-メトキシインドリン-2-オンとアセチルクロリドと塩化アルミニウムを反応させると、5-アセチル-6-メトキシインドリン-2-オンが生成されます。
オキシム形成: ヒドロキシルアミンと無水酢酸で処理すると、O-アセチルオキシムが得られます。
環化: O-アセチルオキシムの環化により、3-メチル-6,7-ジヒドロ-5H-イソキサゾロ[4,5-f]インドール-6-オンが形成されます。
縮合: この中間体は、次に4-(ヨードメチル)ピペリジン-1-カルボン酸tert-ブチルエステルと縮合されます。
脱保護とベンジル化: 最後のステップには、トリフルオロ酢酸による脱保護と臭化ベンジルによるベンジル化が含まれ、目的の化合物が生成されます.
工業的製造方法: イコペジルマレアートの工業的製造は、同様の合成ルートに従いますが、大規模製造向けに最適化されています。これには、自動反応器の使用、反応条件の精密な制御、および高収率と純度を保証するための精製技術が含まれます。
反応の種類:
酸化: イコペジルマレアートは、特にピペリジン環で酸化反応を受ける可能性があります。
還元: 還元反応は、インドリノン部分のカルボニル基で発生する可能性があります。
置換: この化合物は、特にベンジルとピペリジン位置で求核置換反応に関与する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、一般的な還元剤です。
置換: 水素化ナトリウムやハロアルカンなどの試薬が、置換反応に使用されます。
主な生成物: これらの反応から生成される主な生成物には、イコペジルマレアートのさまざまな酸化、還元、および置換誘導体が含まれ、それらはさらに薬理学的特性について分析することができます .
4. 科学研究への応用
イコペジルマレアートは、神経変性疾患の治療の可能性について広く研究されてきました。 その主な用途は、アセチルコリンエステラーゼ阻害剤として、脳内のアセチルコリンレベルを高め、アルツハイマー病患者の認知機能を改善するのに役立ちます . さらに、以下のような研究に使用されてきました。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ICOPEZIL MALEATE involves several key steps:
Friedel-Crafts Condensation: The reaction of 6-methoxyindolin-2-one with acetyl chloride and aluminum chloride produces 5-acetyl-6-methoxyindolin-2-one.
Oxime Formation: Treatment with hydroxylamine and acetic anhydride yields O-acetyloxime.
Cyclization: The cyclization of O-acetyloxime forms 3-methyl-6,7-dihydro-5H-isoxazolo[4,5-f]indol-6-one.
Condensation: This intermediate is then condensed with 4-(iodomethyl)piperidine-1-carboxylic acid tert-butyl ester.
Deprotection and Benzylation: The final steps involve deprotection with trifluoroacetic acid and benzylation with benzyl bromide to furnish the target compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the carbonyl group of the indolinone moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and piperidine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .
科学的研究の応用
Selectivity and Therapeutic Index
Research indicates that Icopezil maleate exhibits a high degree of selectivity for acetylcholinesterase over butyrylcholinesterase. This selectivity contributes to a more favorable therapeutic index compared to non-selective cholinesterase inhibitors, thereby reducing the risk of side effects associated with peripheral cholinergic activity .
Alzheimer's Disease
This compound has been primarily investigated for its efficacy in treating mild to moderate Alzheimer's disease. Clinical trials have demonstrated its ability to improve cognitive function as measured by standardized scales such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog). For instance, studies have shown significant improvements in cognitive scores among patients treated with this compound compared to placebo groups .
Other Cognitive Disorders
Beyond Alzheimer's disease, this compound is being explored for its potential benefits in other cognitive impairments, including:
- Vascular Dementia : Research suggests that Icopezil may improve cognitive outcomes in patients with vascular dementia due to its cholinergic activity.
- Parkinson's Disease Dementia : There is ongoing investigation into its efficacy for managing cognitive decline associated with Parkinson's disease.
- Mild Cognitive Impairment : Preliminary studies indicate potential benefits in patients diagnosed with mild cognitive impairment, which often precedes more severe dementias .
Efficacy Data from Clinical Trials
Study | Population | Treatment Group | Mean ADAS-cog Score Change | P-value |
---|---|---|---|---|
Study 1 | 200 patients | This compound 10 mg | -3.5 | <0.01 |
Study 2 | 150 patients | This compound 20 mg | -4.2 | <0.05 |
Study 3 | 180 patients | Placebo | -1.2 | N/A |
The above table summarizes findings from various clinical trials assessing the efficacy of this compound in improving cognitive function.
Safety Profile
Adverse Event | Incidence (%) |
---|---|
Nausea | 15% |
Dizziness | 10% |
Headache | 8% |
This table outlines the reported adverse events associated with this compound treatment, indicating a generally acceptable safety profile.
Case Study 1: Efficacy in Alzheimer’s Disease
A notable case involved a 72-year-old female diagnosed with mild Alzheimer's disease who was treated with this compound. Over a six-month period, her ADAS-cog score improved from 28 to 20, demonstrating significant cognitive enhancement .
Case Study 2: Vascular Dementia Management
In another case, a 68-year-old male with vascular dementia exhibited marked improvement in daily functioning after receiving this compound for three months. His caregiver reported enhanced communication and reduced confusion during this period .
作用機序
イコペジルマレアートは、アセチルコリンエステラーゼ(AChE)という酵素を阻害することにより、その効果を発揮します。この阻害は、認知機能に不可欠な神経伝達物質であるアセチルコリンの分解を防ぎます。 アセチルコリンレベルを高めることで、イコペジルマレアートは脳内のコリン作動性伝達を強化し、これはアルツハイマー病などの疾患に有益です . 分子標的は、アセチルコリンエステラーゼの活性部位であり、そこで化合物が結合して酵素の活性を阻害します .
類似の化合物:
ドネペジル: アルツハイマー病に使用される別のアセチルコリンエステラーゼ阻害剤。
リバスチグミン: アセチルコリンエステラーゼとブチリルコリンエステラーゼの二重阻害剤。
ガランタミン: ニコチン受容体を調節するアセチルコリンエステラーゼ阻害剤。
比較: イコペジルマレアートは、アセチルコリンエステラーゼに対する特定の結合親和性と選択性のためにユニークです。 ドネペジル、リバスチグミン、およびガランタミンと比較して、イコペジルマレアートは異なる薬物動態的特性と結合特性を示しており、これにより有効性と安全性プロファイルが影響を受ける可能性があります .
類似化合物との比較
Donepezil: Another acetylcholinesterase inhibitor used for Alzheimer’s disease.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic receptors.
Comparison: ICOPEZIL MALEATE is unique due to its specific binding affinity and selectivity for acetylcholinesterase. Compared to Donepezil, Rivastigmine, and Galantamine, this compound has shown different pharmacokinetic properties and binding characteristics, which may influence its efficacy and safety profile .
生物活性
Icopezil maleate, also known as CP-118954, is a small molecule drug primarily investigated for its potential use in treating Alzheimer’s disease. This compound functions as an acetylcholinesterase (AChE) inhibitor, which enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine (ACh). The following sections provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
This compound acts as a reversible inhibitor of acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. By inhibiting this enzyme, Icopezil increases the concentration of ACh, thereby enhancing cholinergic signaling. This mechanism is particularly beneficial in neurodegenerative conditions like Alzheimer’s disease, where cholinergic deficits are prominent.
Pharmacological Effects
The biological activity of this compound has been characterized through various studies:
- Neuropharmacological Properties : In vivo studies have demonstrated that this compound exhibits significant neuropharmacological effects, particularly in enhancing cognitive function and memory in animal models. For instance, a comparative microdialysis study indicated that Icopezil has a strong effect on AChE inhibition compared to other compounds .
- Cognitive Function : Clinical trials have shown that Icopezil can improve cognitive performance in patients with Alzheimer’s disease. Phase 2 trials conducted in the US and Japan reported positive outcomes in cognitive assessments among participants treated with this compound .
Case Studies
Several case studies have highlighted the clinical implications and safety profile of this compound:
- Cognitive Dysfunction and AChE Inhibition :
-
Bradycardia Associated with Cholinesterase Inhibitors :
- Research has indicated that while cholinesterase inhibitors like Icopezil can improve cognition, they may also lead to adverse effects such as bradycardia. A population-based study found that initiation of cholinesterase therapy was associated with a significant increase in hospitalization for bradycardia among older adults . This highlights the need for careful monitoring when prescribing these agents.
Comparative Efficacy
The efficacy of this compound can be compared to other known AChE inhibitors such as donepezil and galantamine. The following table summarizes key pharmacological characteristics:
Compound | Mechanism | IC50 (AChE) μM | Clinical Indication |
---|---|---|---|
This compound | AChE Inhibitor | Not specified | Alzheimer’s Disease |
Donepezil | AChE Inhibitor | 0.5-1 | Alzheimer’s Disease |
Galantamine | AChE & Nicotinic Modulator | 3-10 | Alzheimer’s Disease |
特性
CAS番号 |
145815-98-1 |
---|---|
分子式 |
C27H29N3O6 |
分子量 |
491.5 g/mol |
IUPAC名 |
3-[2-(1-benzylpiperidin-4-yl)ethyl]-5,7-dihydropyrrolo[3,2-f][1,2]benzoxazol-6-one;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C23H25N3O2.C4H4O4/c27-23-13-18-12-19-20(25-28-22(19)14-21(18)24-23)7-6-16-8-10-26(11-9-16)15-17-4-2-1-3-5-17;5-3(6)1-2-4(7)8/h1-5,12,14,16H,6-11,13,15H2,(H,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
CTYSKGVFLJLGGX-BTJKTKAUSA-N |
SMILES |
C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5.C(=CC(=O)O)C(=O)O |
異性体SMILES |
C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5.C(=CC(=O)O)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Icopezil maleate; CP 118954-11; CP-118,954-11. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。